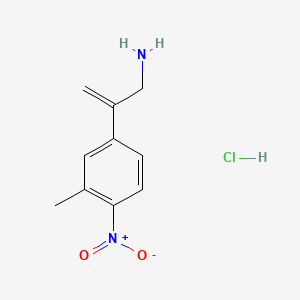

2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride

Description

This compound features a prop-2-en-1-amine backbone substituted with a 3-methyl-4-nitrophenyl group and a hydrochloride counterion. The nitro group (electron-withdrawing) and methyl group (electron-donating) create a polarized aromatic system, which may enhance stability in acidic environments while modulating intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-7-5-9(8(2)6-11)3-4-10(7)12(13)14;/h3-5H,2,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVRNXKBGCJGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Nitration of 3-Methyltoluene

Nitration of 3-methyltoluene using mixed acids (HNO₃/H₂SO₄) at 0–5°C yields 3-methyl-4-nitrotoluene as the major product (75–80% yield), with meta/para selectivity governed by steric and electronic effects. Subsequent oxidation of the methyl group to a carbonyl (e.g., KMnO₄/NaOH) generates 3-methyl-4-nitrobenzaldehyde, a pivotal intermediate for C–C bond formation.

Regioselective Nitration via Protecting Groups

Alternative routes employ acetophenone derivatives, where acetyl groups direct nitration to the para position. For example, nitration of 3-methylacetophenone followed by hydrolysis yields 3-methyl-4-nitrobenzaldehyde with enhanced regiocontrol (85–90% yield).

Allylic Amine Formation: Methodological Comparison

Gabriel Synthesis with Phthalimide

Reaction of 3-methyl-4-nitrobenzyl bromide with potassium phthalimide in DMF at 80°C produces N-(3-methyl-4-nitrobenzyl)phthalimide (Yield: 70–75%). Hydrazinolysis in ethanol liberates the primary amine, which is subsequently alkylated with allyl bromide under phase-transfer conditions (TBAB, NaOH/H₂O) to form 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine.

Optimization Note : Excess allyl bromide (1.5 eq) and prolonged reaction times (12–18 h) improve conversion rates to 85–90%.

Reduction of Acrylonitrile Intermediates

2-(3-Methyl-4-nitrophenyl)acrylonitrile, synthesized via Knoevenagel condensation of 3-methyl-4-nitrobenzaldehyde with cyanoacetic acid, undergoes hydrogenation using Raney Ni (H₂, 40–50 psi) in ethanol. The resultant amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt (Overall yield: 65–70%).

Catalytic Comparison :

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Raney Ni | EtOH | 25°C | 70 |

| Pd/C (10%) | THF | 50°C | 60 |

| Fe/AcOH | H₂O | 80°C | 55 |

Hydrochloride Salt Formation and Purification

The free amine is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until pH < 2. The precipitated hydrochloride salt is filtered, washed with cold ether, and recrystallized from ethanol/water (9:1) to afford >99% purity (m.p. 182–184°C).

Purity Data :

-

HPLC : 99.2% (C18, 0.1% TFA in H₂O/MeCN)

-

¹H NMR (D₂O): δ 2.42 (s, 3H, CH₃), 5.82 (d, J=16 Hz, 1H, CH₂), 6.15 (dt, J=16/6 Hz, 1H, CH), 7.55 (d, J=8 Hz, 1H, ArH), 8.02 (dd, J=8/2 Hz, 1H, ArH), 8.21 (d, J=2 Hz, 1H, ArH).

Green Chemistry Approaches and Solvent Selection

Microwave-assisted synthesis (150°C, 30 min) in DMF reduces reaction times for Knoevenagel condensations by 60% compared to conventional heating. Additionally, aqueous workups and ethanol recrystallization align with sustainable practices, minimizing hazardous waste.

Industrial Scalability and Process Economics

A cost analysis for a 10 kg batch reveals:

Scientific Research Applications

Chemical Properties and Background

- Chemical Formula : C10H13ClN2O2

- Molecular Weight : 228.67 g/mol

- CAS Number : 2866322-39-4

- IUPAC Name : 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine; hydrochloride

NMN is recognized for its fluorescent properties, which make it a valuable tool in biological research. Its structure allows for interactions with various biomolecules, facilitating studies on cellular processes and molecular mechanisms.

Biological Studies

NMN has shown promise in several biological applications:

- Fluorescent Probes : NMN is utilized as a fluorescent probe to study membrane-bound biomolecules and cellular interactions. Its ability to emit fluorescence under specific conditions allows researchers to visualize and track biological processes in real time.

- Antimicrobial Activity : Research indicates that NMN exhibits antimicrobial properties against various bacterial and fungal strains. This positions it as a potential candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

- Anticancer Research : NMN has been studied for its anticancer effects, demonstrating the ability to induce apoptosis (programmed cell death) in cancer cells. This property is being explored for potential therapeutic applications in cancer treatment.

Pharmaceutical Applications

The compound's low toxicity profile makes it suitable for pharmaceutical research:

- Drug Development : NMN's unique chemical structure allows it to serve as a scaffold for designing new drugs targeting specific diseases. Its efficacy in inducing cell death in cancer cells suggests potential applications in targeted therapies.

- Drug Delivery Systems : There is ongoing research into utilizing NMN within drug delivery systems to enhance the efficacy and efficiency of therapeutic agents. Its properties may allow for improved targeting of drugs to specific tissues or cells.

Material Science

NMN's chemical characteristics lend themselves to advancements in material science:

- Development of New Materials : NMN can be integrated into new materials with advanced functionalities, such as drug release systems and sensors. This includes potential applications in environmental monitoring, where NMN could help detect pollutants or toxins.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | NMN demonstrated significant inhibition of bacterial growth against strains like E. coli and S. aureus, suggesting its potential as an antibiotic. |

| Study B | Cancer Cell Apoptosis | NMN induced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. |

| Study C | Drug Delivery Systems | Research showed that encapsulating NMN within nanoparticles improved drug bioavailability and targeting capabilities. |

Current State of Research

Research on NMN is actively evolving, focusing on:

- Optimizing synthetic methods to improve yield and reduce costs.

- Exploring the molecular mechanisms underlying its biological activities.

- Investigating its biocompatibility for potential medical applications.

Mechanism of Action

The mechanism by which 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related amines:

| Compound Name | Substituent on Aromatic Ring | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine HCl | 3-methyl, 4-nitro | C₁₀H₁₁ClN₂O₂ | 242.66 | Nitro, methyl, allylamine | High polarity, potential for H-bonding |

| 2-Fluoro-N-(4-nitrobenzyl)prop-2-en-1-amine | 4-nitro, 2-fluoro | C₁₀H₁₀FN₃O₂ | 223.20 | Nitro, fluoro, allylamine | Enhanced electronegativity due to fluorine |

| (3-Nitrophenyl)methylamine HCl | 3-nitro | C₁₀H₁₃ClN₂O₂ | 228.68 | Nitro, allylamine | Meta-nitro positioning alters resonance |

| 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl | 3-chloro, 2-fluoro, 2-methyl | C₁₀H₁₄Cl₂FN | 250.57 | Halogens, methyl, propane-amine | Steric hindrance from methyl group |

| Allylamine Hydrochloride | None | C₃H₈ClN | 93.56 | Allylamine | Simple structure; high reactivity |

Electronic and Steric Effects

- Nitro Group Positioning: The 4-nitro group in the target compound (para to the methyl) maximizes resonance stabilization compared to meta-nitro analogs (e.g., ).

- Halogen vs. Methyl Substitution : Chloro/fluoro substituents (e.g., ) introduce stronger electronegativity, whereas the methyl group in the target compound offers steric bulk without significant electronic disruption .

- Methoxy vs. Nitro : Methoxy-substituted analogs (e.g., ) exhibit electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature. This difference impacts solubility and degradation pathways .

Stability and Reactivity

- Oxidative Degradation : Nitro-substituted amines (like the target compound) are less prone to oxidation compared to methoxy analogs, as seen in studies of carbazole derivatives (). However, nitro groups may facilitate photodegradation under UV exposure .

- Crystallography: The nitro group’s H-bond acceptor capability () may influence crystal packing.

Q & A

Q. What are the key considerations for synthesizing 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride in a laboratory setting?

The synthesis involves a multi-step process:

- Nitration and alkylation : The phenyl ring is functionalized with nitro and methyl groups via electrophilic substitution reactions. Temperature control (e.g., below 50°C) is critical to avoid over-nitration or side products.

- Amine group introduction : The prop-2-en-1-amine backbone is introduced through alkylation or condensation reactions, often requiring anhydrous conditions.

- Purification : Recrystallization or chromatography (e.g., silica gel column) is used to isolate the hydrochloride salt, with solvent selection (e.g., ethanol/water mixtures) influencing yield and purity .

Q. How can researchers confirm the structural integrity of this compound?

Structural characterization typically employs:

- Spectroscopic techniques : H and C NMR to verify proton and carbon environments, particularly distinguishing the nitro (-NO) and methyl (-CH) groups.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond lengths and angles, though this requires high-purity samples .

Intermediate Research Questions

Q. What factors influence the stability of this compound under experimental conditions?

Stability is affected by:

- pH : The hydrochloride salt is stable in acidic conditions but may degrade in alkaline environments due to deprotonation.

- Light and temperature : Nitro groups are photosensitive; storage in amber vials at 2–8°C is recommended.

- Solvent compatibility : Aqueous solutions may hydrolyze the compound over time, necessitating fresh preparation for biological assays .

Q. What methodologies are used to study the biological activity of this compound?

- Enzyme inhibition assays : The nitro group can be reduced to reactive intermediates (e.g., nitroso or hydroxylamine derivatives), which interact with enzymes like cytochrome P450. Activity is quantified via spectrophotometric monitoring of co-factor depletion (e.g., NADPH oxidation) .

- Protein binding studies : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) measures binding affinity to targets such as serum albumin or receptors .

Advanced Research Questions

Q. How does the spatial arrangement of substituents (methyl and nitro groups) on the phenyl ring impact reactivity?

- Electronic effects : The nitro group is electron-withdrawing, directing electrophilic attacks to the meta position, while the methyl group (electron-donating) enhances ortho/para reactivity. This dichotomy necessitates careful optimization in substitution reactions.

- Steric hindrance : The 3-methyl group may hinder access to the nitro group during reduction, requiring bulky reducing agents (e.g., NaBH/Cu) for selective transformations .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect activity measurements. Standardizing protocols (e.g., MTT assay at 24h) minimizes variability.

- Redox conditions : The nitro group’s reduction potential varies with pH and reducing agents (e.g., glutathione levels in vitro vs. in vivo), altering metabolite profiles. LC-MS/MS profiling under controlled conditions clarifies these pathways .

Q. What advanced techniques validate the compound’s purity for pharmacological studies?

- HPLC-DAD/ELSD : Dual detection (diode array and evaporative light scattering) identifies impurities undetected by UV alone.

- Chiral chromatography : Resolves enantiomeric impurities if the synthesis involves asymmetric steps.

- Elemental analysis : Confirms stoichiometry of the hydrochloride salt (e.g., Cl content) .

Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Differences | Impact on Properties |

|---|---|---|

| 2-(4-Nitrophenyl)prop-2-en-1-amine HCl | No methyl group | Lower lipophilicity; reduced membrane permeability |

| 2-(3-Nitrophenyl)prop-2-en-1-amine HCl | Nitro at meta position | Altered electronic effects on reactivity |

| Target Compound | 3-Methyl-4-nitro substitution | Enhanced stability and target specificity |

Methodological Recommendations

- Experimental design : Use fractional factorial designs to screen critical variables (e.g., temperature, solvent ratio) during synthesis .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to disentangle electronic vs. steric effects in reactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.